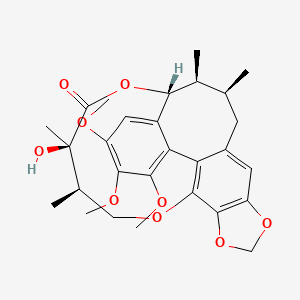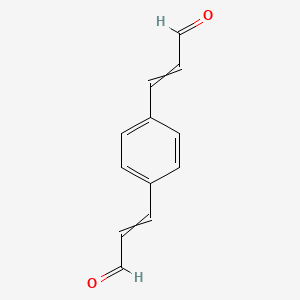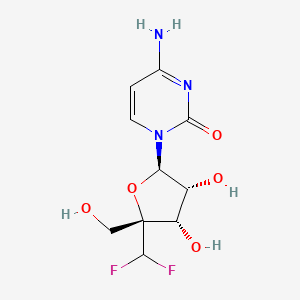
4-Hydroxynaphthalene-1,3-dicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxynaphthalene-1,3-dicarbaldehyde is an organic compound with the molecular formula C12H8O3. It is a derivative of naphthalene, characterized by the presence of two aldehyde groups at positions 1 and 3, and a hydroxyl group at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxynaphthalene-1,3-dicarbaldehyde typically involves the oxidation of naphthalene derivatives. One common method is the oxidation of 4-hydroxy-1-naphthaldehyde using strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions . The reaction is usually carried out in a solvent like acetic acid or dichloromethane at elevated temperatures to ensure complete oxidation.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic oxidation of naphthalene derivatives using metal catalysts like palladium or platinum supported on carbon. This method offers higher yields and selectivity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxynaphthalene-1,3-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction of the aldehyde groups can yield the corresponding alcohols.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: 4-Hydroxy-1,3-naphthalenedicarboxylic acid.
Reduction: 4-Hydroxy-1,3-dihydroxynaphthalene.
Substitution: 4-Alkoxy-1,3-naphthalenedicarbaldehyde.
Scientific Research Applications
4-Hydroxynaphthalene-1,3-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe for detecting biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxynaphthalene-1,3-dicarbaldehyde involves its ability to interact with various molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and covalent bonds with biological molecules, affecting their structure and function. This compound can also undergo redox reactions, influencing cellular oxidative stress and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-1-naphthaldehyde: Similar structure but lacks the second aldehyde group.
1,3-Naphthalenedicarboxaldehyde: Lacks the hydroxyl group.
2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde: Different positions of hydroxyl and aldehyde groups.
Uniqueness
4-Hydroxynaphthalene-1,3-dicarbaldehyde is unique due to the presence of both hydroxyl and aldehyde groups at specific positions on the naphthalene ring.
Properties
Molecular Formula |
C12H8O3 |
|---|---|
Molecular Weight |
200.19 g/mol |
IUPAC Name |
4-hydroxynaphthalene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C12H8O3/c13-6-8-5-9(7-14)12(15)11-4-2-1-3-10(8)11/h1-7,15H |
InChI Key |
YQLNJSBTEYYLPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(1R)-1-[(3aR,4R,6aR)-6-methoxy-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethan-1-ol](/img/structure/B11927530.png)
![(2R,3R,4R,5S)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(2-hydroxypropan-2-yl)-3-methyltetrahydrofuran-3,4-diol](/img/structure/B11927543.png)

![[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]chloro(](/img/structure/B11927555.png)
![undecyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]hexanoate](/img/structure/B11927557.png)


![2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride](/img/structure/B11927580.png)

